4-Hydroxy-2-methyl-7-azaindole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

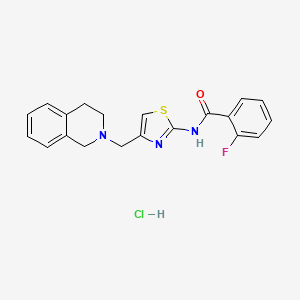

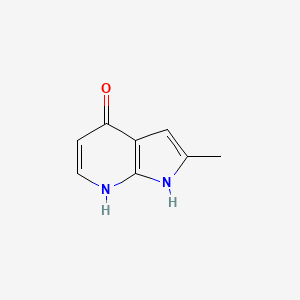

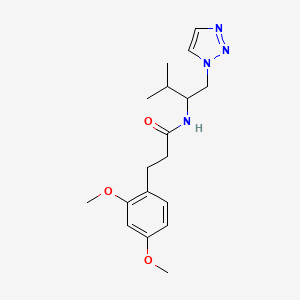

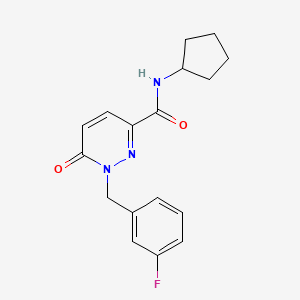

4-Hydroxy-2-methyl-7-azaindole is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 . It contains a total of 20 bonds, including 12 non-H bonds, 7 multiple bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ketone (aromatic), 1 secondary amine (aromatic), and 1 Pyrrole .

Synthesis Analysis

The synthesis of azaindoles, including this compound, often involves techniques such as Suzuki-Miyaura coupling, acetic acid-catalyzed cyclization, and reductive alkylation of electron-deficient o-chloroarylamines . A practical and straightforward preparation of various novel 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine by a two-step procedure has also been described .Molecular Structure Analysis

The this compound molecule contains a pyridine and a pyrrole ring associated by a fused C-C bond . The four azaindole positional isomers only differ by the substitution of a sp2 CH fragment by a sp2 nitrogen atom and vice versa .Chemical Reactions Analysis

Azaindoles, including this compound, have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They have been used in the design of kinase inhibitors and have been involved in the design of M1 receptor positive allosteric modulators .Wissenschaftliche Forschungsanwendungen

Kinase Inhibitors

Azaindoles, including 4-Hydroxy-2-methyl-7-azaindole, have been identified as key scaffolds in the development of kinase inhibitors. These compounds have been extensively studied for their potential in treating various cancers, leveraging their ability to mimic the purine ring of ATP. This mimicry enables azaindole derivatives to inhibit kinase activity, which is a critical mechanism in the proliferation of cancer cells. The research highlights the structural and biological features of these derivatives, emphasizing their role in the design of therapeutic agents for cancer treatment (Mérour et al., 2014; El-Gamal et al., 2017).

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 4-Hydroxy-2-methyl-7-azaindole . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of a fire, firefighters are advised to wear self-contained breathing apparatus .

Zukünftige Richtungen

Azaindoles, including 4-Hydroxy-2-methyl-7-azaindole, continue to attract considerable interest in the field of drug discovery due to their powerful medicinal properties . Advances in metal-catalyzed chemistry have recently supported the successful development of a number of novel and effective methods for functionalization of the azaindole template . This suggests that future research may continue to explore and develop these methods further.

Wirkmechanismus

Target of Action

The primary target of 4-Hydroxy-2-methyl-7-azaindole is the Tyrosine Protein Kinase SRC . This enzyme plays a crucial role in various cellular processes, including cell growth, division, migration, and survival.

Mode of Action

This compound interacts with the active site of SRC, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to changes in the cellular processes it regulates.

Biochemical Pathways

The inhibition of SRC affects multiple biochemical pathways. For instance, it can disrupt signal transduction pathways that regulate cell growth and division . This disruption can lead to antiproliferative effects, as seen in the compound’s activity against the MCF-7 breast cancer cell line .

Result of Action

The result of this compound’s action is a significant antiproliferative effect. In vitro studies have shown that the compound can inhibit the proliferation of the MCF-7 breast cancer cell line . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.

Biochemische Analyse

Biochemical Properties

Azaindole derivatives are known to function biologically as p38 MAP kinase inhibitors and antifungal agents . They have also been found to have cardiovascular, analgesic, anti-inflammatory, potent hypotensive, antiproliferative, and vasodilator effects .

Cellular Effects

Azaindole analogues have been found to have significant effects on various types of cells . For instance, they have been shown to have antiproliferative effects on the MCF-7 breast cancer cell line .

Molecular Mechanism

Molecular docking studies of the most active azaindole analogues have revealed the structural features responsible for their interaction with the active site of SRC .

Temporal Effects in Laboratory Settings

Azaindole derivatives have been synthesized and evaluated for antiproliferative and antioxidant activities .

Dosage Effects in Animal Models

Azaindole analogues have been found to show significant decrease in angiogenesis at higher doses .

Metabolic Pathways

Azaindole derivatives are known to function biologically as p38 MAP kinase inhibitors .

Transport and Distribution

Azaindole derivatives are known to have significant biological activities .

Subcellular Localization

Azaindole derivatives are known to have significant biological activities .

Eigenschaften

IUPAC Name |

2-methyl-1,7-dihydropyrrolo[2,3-b]pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-4-6-7(11)2-3-9-8(6)10-5/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIMTMSVWJUVPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)NC=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2778444.png)

![1,1-Bis(4-fluorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B2778452.png)

![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

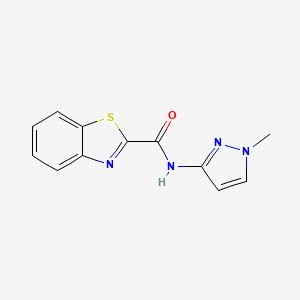

![3-phenethyl-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2778459.png)

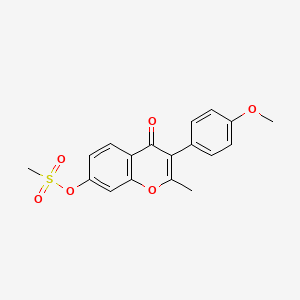

![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2778460.png)

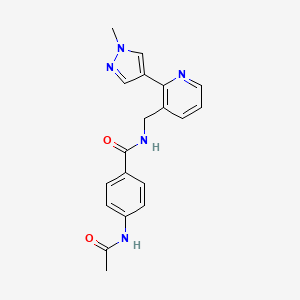

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2778462.png)